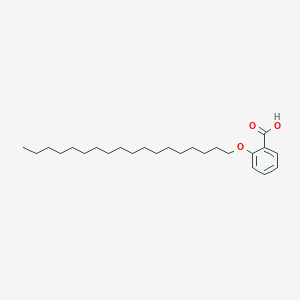

2-(Octadecyloxy)benzoic acid

Description

Properties

CAS No. |

129586-18-1 |

|---|---|

Molecular Formula |

C25H42O3 |

Molecular Weight |

390.6 g/mol |

IUPAC Name |

2-octadecoxybenzoic acid |

InChI |

InChI=1S/C25H42O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-19-22-28-24-21-18-17-20-23(24)25(26)27/h17-18,20-21H,2-16,19,22H2,1H3,(H,26,27) |

InChI Key |

OBYWYNKFFLAQBD-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCOC1=CC=CC=C1C(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

2-(Octadecyloxy)benzoic Acid: A Strategic Building Block in the Design of Mincle-Targeted Vaccine Adjuvants

Executive Summary

The development of modern immunotherapeutics heavily relies on the precise engineering of synthetic adjuvants capable of driving targeted immune responses. 2-(Octadecyloxy)benzoic acid (CAS: 129586-18-1), characterized by its long C18 lipid tail and ortho-substituted carboxylic acid headgroup, has emerged as a critical chemical intermediate in this domain. It is primarily utilized in the synthesis of lipidated brartemicin analogues—potent agonists of the Macrophage-inducible C-type lectin (Mincle) receptor [1].

This technical whitepaper provides an in-depth analysis of the physicochemical properties, synthetic methodologies, and biological applications of 2-(octadecyloxy)benzoic acid, designed specifically for researchers and drug development professionals engineering Th1-polarizing vaccine adjuvants.

Structural Rationale & Physicochemical Properties

The molecular architecture of 2-(octadecyloxy)benzoic acid is highly specialized. Mincle is a pattern recognition receptor (PRR) that naturally recognizes mycobacterial cord factor (Trehalose Dimycolate, TDM). X-ray crystallography of the Mincle receptor reveals a shallow hydrophobic groove adjacent to a Ca²⁺-dependent carbohydrate-binding site [2].

When 2-(octadecyloxy)benzoic acid is conjugated to a carbohydrate core (such as trehalose or brartemicin), the octadecyloxy (C18) chain acts as a synthetic mimic of the mycolic acid tails found in TDM, perfectly anchoring into Mincle's hydrophobic groove. Furthermore, structure-activity relationship (SAR) studies have demonstrated that the ortho-substitution on the benzoic acid ring forces a specific spatial conformation that induces a stronger inflammatory response than meta- or para-substituted equivalents [1].

Quantitative Physicochemical Data

| Property | Value / Description |

| Chemical Name | 2-(Octadecyloxy)benzoic acid |

| Synonyms | o-Octadecyloxybenzoic acid; 2-stearyloxybenzoic acid |

| CAS Registry Number | 129586-18-1 |

| Molecular Formula | C₂₅H₄₂O₃ |

| Molecular Weight | 390.60 g/mol |

| Structural Features | Ortho-substituted C18 alkyl chain; Carboxylic acid moiety |

| Primary Application | Precursor for Mincle agonists / Th1 vaccine adjuvants |

Chemical Synthesis & Validation Protocols

The synthesis of 2-(octadecyloxy)benzoic acid is achieved via a robust two-step process: a Williamson ether synthesis followed by base-catalyzed saponification [3]. The protocol below is designed to be self-validating, ensuring high yield and purity.

Step-by-Step Methodology

Step 1: Williamson Ether Synthesis of Methyl 2-(octadecyloxy)benzoate

-

Reagent Preparation: Dissolve methyl 2-hydroxybenzoate (500 mg, 3.29 mmol) in 25 mL of anhydrous acetone.

-

Catalysis & Base Addition: Add K₂CO₃ (705 mg, 5.10 mmol) and Tetrabutylammonium iodide (TBAI) (55 mg, 0.17 mmol).

-

Causality Insight: TBAI acts as a phase-transfer catalyst. The long-chain 1-bromooctadecane is highly lipophilic and poorly reactive; the iodide ion facilitates the nucleophilic attack by temporarily forming a more reactive alkyl iodide intermediate, significantly increasing the reaction rate.

-

-

Alkylation: Add 1-bromooctadecane (1.55 g, 4.65 mmol) to the suspension. Stir at reflux overnight.

-

Purification: Concentrate the mixture under reduced pressure. Purify the residue via silica-gel column chromatography (Petroleum Ether:EtOAc, 1:0 to 9:1 v/v) to yield the intermediate as an off-white solid.

Step 2: Saponification to 2-(Octadecyloxy)benzoic acid

-

Hydrolysis: Dissolve the intermediate (approx. 383 mg, 0.947 mmol) in 30 mL of Methanol (MeOH). Add 5 mL of 5M NaOH. Reflux the mixture overnight.

-

Phase Separation & Acidification: Dilute the reaction mixture with 20 mL of water. Carefully acidify to pH 1 using concentrated HCl.

-

Causality Insight: Acidification to pH 1 is a critical self-validating step. It ensures the complete protonation of the sodium carboxylate salt. Because the C18 chain makes the free acid highly hydrophobic, it will rapidly crash out of the aqueous phase, allowing for highly efficient extraction.

-

-

Extraction & Recovery: Extract the aqueous phase with Ethyl Acetate (EtOAc). Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the final 2-(octadecyloxy)benzoic acid.

Synthesis Workflow Visualization

Two-step synthesis of 2-(octadecyloxy)benzoic acid via etherification and saponification.

Biological Application: Mincle Agonism & Vaccine Adjuvants

Once synthesized, 2-(octadecyloxy)benzoic acid is coupled to carbohydrate scaffolds (e.g., via esterification with EDC/DMAP) to create lipidated brartemicin analogues. These compounds serve as potent Th1-stimulating vaccine adjuvants.

Mechanism of Action

The immune system relies on adjuvants to enhance the adaptive immune response. While traditional adjuvants primarily boost humoral (antibody) immunity, lipidated brartemicin analogues synthesized from 2-(octadecyloxy)benzoic acid specifically enhance acquired cellular (Th1) immunity, which is vital for clearing intracellular pathogens and tumors [3].

When the synthesized ligand binds to Mincle on the surface of macrophages or dendritic cells, it initiates a highly specific signaling cascade:

-

Receptor Binding: The C18 tail anchors into Mincle's hydrophobic groove.

-

ITAM Phosphorylation: Ligand binding induces the phosphorylation of the Immunoreceptor Tyrosine-based Activation Motif (ITAM) on the associated FcRγ adaptor protein.

-

Signalosome Activation: This recruits Spleen Tyrosine Kinase (Syk), which subsequently triggers the Card9-Bcl10-Malt1 signalosome complex.

-

Gene Expression: The cascade culminates in the translocation of NF-κB to the nucleus, driving the robust expression of Th1-polarizing cytokines (IL-1β, IL-6, and MIP-2) [1].

Signaling Pathway Visualization

Mincle-mediated Th1 signaling pathway activated by lipidated brartemicin analogues.

Experimental Evaluation: Mincle Activation Assay

To validate the efficacy of compounds derived from 2-(octadecyloxy)benzoic acid, researchers employ an NFAT-GFP reporter cell assay. This protocol provides a self-validating, quantifiable measure of Mincle activation [3].

NFAT-GFP Reporter Cell Protocol

-

Plate Preparation: Coat 96-well plates with the synthesized lipidated brartemicin analogue (dissolved in isopropanol) and allow the solvent to evaporate, leaving a lipid film.

-

Causality Insight: Coating the plates mimics the particulate/surface-bound nature of mycobacterial cell walls, which is required for optimal Mincle cross-linking and activation.

-

-

Cell Seeding: Seed nuclear factor of activated T cells (NFAT)-green fluorescent protein (GFP) reporter cells expressing murine or human Mincle coupled to FcRγ into the coated wells.

-

Incubation: Incubate for 18-24 hours at 37°C in a 5% CO₂ atmosphere.

-

Flow Cytometry Analysis: Harvest the cells and measure GFP expression via flow cytometry. The production of GFP is directly proportional to the activation of the Syk/Card9 pathway, providing a highly reliable, quantitative readout of Mincle agonism.

Conclusion

2-(Octadecyloxy)benzoic acid is far more than a simple lipidated aromatic compound; it is a rationally designed structural motif that bridges synthetic organic chemistry and advanced immunology. By providing the exact steric and hydrophobic properties required to engage the Mincle receptor, it enables the creation of next-generation Th1-polarizing adjuvants with lower toxicity profiles and higher synthetic accessibility than natural mycobacterial extracts.

References

-

Foster, A. J., Kodar, K., Timmer, M. S. M., & Stocker, B. L. (2020). Ortho-Substituted lipidated Brartemicin derivative shows promising Mincle-mediated adjuvant activity. Organic & Biomolecular Chemistry, 18(6), 1095-1103. Royal Society of Chemistry. URL:[Link]

-

Feinberg, H., Rambaruth, N. D. S., Jégouzo, S. A. F., et al. (2016). Binding Sites for Acylated Trehalose Analogs of Glycolipid Ligands on an Extended Carbohydrate Recognition Domain of the Macrophage Receptor Mincle. Journal of Biological Chemistry. OSTI. URL:[Link]

- Victoria Link Ltd. (2019). Brartemicin Analogues. Patent AU2018361867B2 / WO2019088854A1. Google Patents.

Structural and Functional Divergence of Alkoxybenzoic Acids: A Comparative Analysis of 2-Octadecyloxybenzoic Acid and 4-Octadecyloxybenzoic Acid

Executive Summary

For researchers in materials science and drug development, long-chain alkoxybenzoic acids represent a critical class of amphiphilic building blocks. While 2-octadecyloxybenzoic acid (2-OOBA) and 4-octadecyloxybenzoic acid (4-OOBA) share the same molecular formula (C₂₅H₄₂O₃) and a massive hydrophobic octadecyl (C18) tail, their macroscopic properties are radically different. This technical guide explores how a simple positional isomerism—shifting the alkoxy chain from the para to the ortho position—dictates molecular geometry, dictates supramolecular hydrogen-bonding networks, and ultimately determines whether the molecule behaves as a highly ordered liquid crystal or a fluidic surfactant.

Molecular Geometry and Steric Hindrance

The fundamental divergence between 2-OOBA and 4-OOBA lies in their spatial conformation, driven by steric effects around the aromatic ring.

4-Octadecyloxybenzoic Acid (Para-Isomer)

In 4-OOBA, the octadecyloxy chain and the carboxylic acid group are situated at opposite ends of the benzene ring (1,4-substitution). This para configuration minimizes steric clash, allowing the molecule to adopt a highly linear, planar, and extended conformation. The unhindered nature of the carboxylic acid group is the defining feature that enables extensive supramolecular assembly [2].

2-Octadecyloxybenzoic Acid (Ortho-Isomer)

Conversely, 2-OOBA features the bulky C18 chain adjacent to the carboxylic acid group (1,2-substitution). The massive steric bulk of the octadecyloxy group forces the carboxyl moiety out of the coplanar alignment with the aromatic ring. This steric hindrance not only creates a "bent" or "kinked" molecular geometry but also fundamentally alters the electron density and reactivity of the carboxylate headgroup [3].

Supramolecular Assembly: Intermolecular vs. Intramolecular Hydrogen Bonding

The geometric differences dictate the hydrogen-bonding pathways available to each isomer, which is the primary driver of their divergent physical states.

-

Intermolecular Dimerization (4-OOBA): Because the carboxyl group in 4-OOBA is sterically unhindered, the molecules spontaneously form centrosymmetric dimers via intermolecular hydrogen bonding [5]. This dimerization effectively doubles the length of the rigid aromatic core. The combination of this extended rigid core and the flexible C18 tail creates a classic "calamitic" (rod-like) structure, which is a prerequisite for mesogenic (liquid crystalline) behavior [2].

-

Intramolecular Sequestration (2-OOBA): In 2-OOBA, the proximity of the ether oxygen to the carboxylic acid proton promotes intramolecular hydrogen bonding. Even when intermolecular bonds do form, the steric bulk of the ortho-C18 chain prevents the formation of linear, centrosymmetric dimers [3]. Without this extended rigid core, 2-OOBA cannot maintain the long-range orientational order required for liquid crystalline phases.

Supramolecular divergence of 4-OOBA and 2-OOBA based on hydrogen bonding.

Macroscopic Properties and Field Applications

The microscopic structural differences scale up to dictate the thermal and physical properties of the bulk materials.

Table 1: Comparative Physicochemical Profiles

| Property | 2-Octadecyloxybenzoic Acid | 4-Octadecyloxybenzoic Acid |

| Substitution Pattern | Ortho (1,2-substitution) | Para (1,4-substitution) |

| Molecular Geometry | Bent, sterically hindered | Linear, rigid core (calamitic) |

| Dominant H-Bonding | Intramolecular (Ether O ⋯ Carboxyl H) | Intermolecular (Centrosymmetric Dimer) |

| Thermal Behavior | Melts directly to isotropic liquid | Exhibits Smectic and Nematic LC phases |

| Lipid Membrane Effect | Fluidizing (introduces kinks) | Rigidifying (promotes ordered domains) |

| Primary Applications | Surfactants, steric modifiers | Liquid crystal displays, corrosion inhibitors |

Applications in Materials and Therapeutics:

-

4-OOBA: Extensively utilized as a mesogen in the synthesis of thermotropic liquid crystals. Upon heating, it transitions through highly ordered smectic phases (where the C18 chains interdigitate into layers) and nematic phases before becoming an isotropic liquid [1]. It is also utilized as a hydrophobic precursor in the synthesis of robust organic corrosion inhibitors for complex acid environments [4].

-

2-OOBA: Due to its bent shape, it acts similarly to an unsaturated fatty acid (like oleic acid) in lipidic systems. It disrupts tight crystalline packing, lowering the melting point. In drug delivery, such bent amphiphiles are valuable for increasing the fluidity of lipid nanoparticle (LNP) bilayers, potentially enhancing endosomal escape mechanisms.

Experimental Methodology: Self-Validating Synthesis Protocols

To ensure high-purity yields of either isomer, a three-step sequence (Esterification

Step-by-Step Protocol: Synthesis of Octadecyloxybenzoic Acids

Phase 1: Carboxyl Protection (Esterification)

-

Reaction: Suspend 1.0 eq of the chosen precursor (2-hydroxybenzoic acid or 4-hydroxybenzoic acid) in absolute ethanol. Add a catalytic amount of concentrated H₂SO₄.

-

Reflux: Heat the mixture to reflux for 12 hours.

-

Validation: Monitor via Thin Layer Chromatography (TLC) using Hexane:Ethyl Acetate (8:2). The product (ethyl hydroxybenzoate) will elute significantly higher than the highly polar starting acid.

-

Workup: Neutralize with saturated NaHCO₃, extract with dichloromethane (DCM), dry over MgSO₄, and concentrate in vacuo.

Phase 2: Williamson Ether Synthesis Causality Note: K₂CO₃ is chosen as the base because it is strong enough to deprotonate the phenolic hydroxyl but mild enough to prevent the base-catalyzed elimination (E2) of the 1-bromooctadecane.

-

Reaction: Dissolve the ethyl hydroxybenzoate (1.0 eq) in anhydrous Dimethylformamide (DMF). Add anhydrous K₂CO₃ (2.0 eq) and 1-bromooctadecane (1.1 eq).

-

Heating: Stir at 80°C under an inert argon atmosphere for 24 hours. DMF is utilized as a polar aprotic solvent to accelerate the Sₙ2 substitution.

-

Workup: Quench with ice water. Extract the resulting lipidic ester with ethyl acetate. Wash the organic layer extensively with brine to remove residual DMF.

Phase 3: Saponification and Acidification

-

Deprotection: Dissolve the crude ethyl octadecyloxybenzoate in a 1:1 mixture of Ethanol and 2M aqueous NaOH. Reflux for 4 hours.

-

Acidification (Critical Step): Cool the mixture to room temperature and slowly add 3M HCl until the pH reaches 2.

-

Observation: A thick, white precipitate of the free octadecyloxybenzoic acid will immediately form.

-

-

Purification: Filter the precipitate and recrystallize from hot glacial acetic acid or absolute ethanol. 4-OOBA will form highly ordered, shimmering crystals due to its linear packing, whereas 2-OOBA will yield a more amorphous or waxy solid.

Standardized synthetic workflow for octadecyloxybenzoic acid isomers.

References

- Synthesis and characterisation of Schiff base liquid crystals possessing dialkylamino terminal. UTAR Institutional Repository.

- Solvatochromic fluorescence of 4-alkoxybenzoic acid liquid crystals: Ground and excited state dipole moments of monomer and dimer structures determined by solvatochromic shift methods. ResearchGate.

- Regioselective Dealkylation of 2-Alkoxybenzoic Acid and Its Amide Derivatives with Aliphatic Amines. ResearchGate.

- Recent Progress in Organic Inhibitors for Anticorrosion in Complex Acid Environments. MDPI.

- Crystal structures of 4-methoxybenzoic acid–1,3-bis(pyridin-4-yl)propane (2/1) and biphenyl-4,4′-dicarboxylic acid–4-methoxypyridine (1/2). IUCr.

Topic: The Influence of Ortho-Substitution on the Liquid Crystalline Properties of Benzoic Acid Derivatives

An In-depth Technical Guide for Researchers

Abstract

Benzoic acid derivatives represent a foundational class of thermotropic liquid crystals, primarily due to their ability to form calamitic (rod-like) supramolecular structures through hydrogen-bonded dimerization. This self-assembly is critically dependent on molecular geometry and intermolecular forces. The introduction of substituents onto the aromatic core is a primary strategy for tuning mesomorphic properties. However, substitution at the ortho position relative to the carboxylic acid group introduces profound steric and electronic perturbations, collectively known as the "ortho-effect." This guide provides a comprehensive technical analysis of how ortho-substitution uniquely impacts the design, synthesis, and liquid crystalline behavior of benzoic acid-based mesogens. We will explore the causal relationships between the nature of the ortho-substituent and the resulting phase stability, transition temperatures, and mesophase type, offering field-proven insights for researchers, scientists, and professionals in drug development and materials science.

Introduction: The Central Role of Molecular Anisotropy

Liquid crystals (LCs) are a state of matter exhibiting properties intermediate between those of conventional liquids and solid crystals.[1] For a material to exhibit such a mesophase, its constituent molecules must possess a significant degree of shape anisotropy—typically rod-like (calamitic) or disk-like (discotic). In the case of benzoic acid derivatives, the individual molecules are not sufficiently anisotropic. However, they readily self-assemble via hydrogen bonding between their carboxylic acid moieties to form a dimeric, rod-shaped supramolecular structure.[2][3][4] This dimerization is the cornerstone of their liquid crystalline behavior, creating the necessary anisometry to form ordered phases like the nematic and smectic phases upon heating.[3]

The ability to rationally design and modify these molecules to control their mesomorphic properties is paramount for their application in technologies such as displays, sensors, and optical devices.[3][5][6] Substitution on the benzene ring is the principal tool for this purpose. While para-substitution generally enhances the linearity and thermal stability of the mesophase, ortho-substitution presents a more complex design challenge. The proximity of an ortho-substituent to the carboxylic acid group introduces significant steric hindrance, which can disrupt the planarity of the molecule and alter the nature of the intermolecular interactions that govern liquid crystal formation.[7] This guide delves into the structural consequences of this "ortho-effect" and its direct influence on mesomorphic properties.

The Ortho-Effect: A Disruption of Ideal Geometry

The term "ortho-effect" refers to the collective steric and electronic influence a substituent at the ortho position exerts on the adjacent functional group. In the context of benzoic acid mesogens, this effect is primarily a challenge to the molecule's planarity and, by extension, its ability to pack efficiently into an ordered liquid crystalline phase.

Causality of the Effect:

-

Steric Hindrance: An ortho-substituent (e.g., -Cl, -F, -CH₃) physically crowds the carboxylic acid group. To minimize this steric repulsion, the -COOH group is forced to twist out of the plane of the benzene ring.[8]

-

Inhibition of Resonance: This loss of coplanarity disrupts the π-orbital overlap between the aromatic ring and the carboxyl group, a phenomenon known as steric inhibition of resonance.[7]

-

Altered Molecular Shape: The resulting non-planar conformation detracts from the ideal, linear rod-like shape of the hydrogen-bonded dimer. This increased bulkiness and non-linearity hinders the close, parallel packing required for stable nematic and smectic phases. Consequently, ortho-substitution often leads to a significant depression of clearing temperatures (the temperature at which the LC phase transitions to an isotropic liquid) or the complete suppression of mesomorphism.[8][9]

The magnitude of this disruption is directly related to the size and electronic nature of the substituent. A small fluorine atom, for instance, will induce less steric strain than a larger chlorine atom or a methyl group.[8]

Caption: Comparison of ideal vs. disrupted dimer geometry.

Synthesis and Characterization Strategy

A robust and reproducible workflow is essential for synthesizing and evaluating novel liquid crystalline materials. The synthesis of ortho-substituted benzoic acid derivatives typically involves building a core aromatic structure and then functionalizing it with flexible terminal chains that promote mesomorphism.

General Synthetic Workflow

The synthesis can be logically divided into core assembly, functionalization, and purification, followed by rigorous characterization of both the molecular structure and the mesomorphic properties.

Caption: General synthetic workflow for calamitic liquid crystals.

Experimental Protocols

Protocol 1: Synthesis of 3-(4-Hydroxyphenyl)benzoic Acid via Suzuki-Miyaura Coupling [10]

This protocol describes a self-validating system for forming the biphenyl core, a common structural motif in calamitic liquid crystals. The success of the reaction is easily monitored by TLC and confirmed by NMR.

-

Reaction Setup: In a 250 mL round-bottom flask, combine 3-bromobenzoic acid (1.0 eq), 4-hydroxyphenylboronic acid (1.2 eq), and potassium carbonate (K₂CO₃) (3.0 eq).

-

Solvent Addition: Add a degassed 4:1:1 solvent mixture of toluene, ethanol, and water (100 mL). Degassing is critical to prevent oxidation of the palladium catalyst.

-

Catalyst Addition: Purge the flask with argon for 15 minutes. Under a positive argon flow, add the palladium catalyst, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.01 eq). The catalyst should be handled quickly to minimize air exposure.

-

Reaction: Heat the mixture to reflux (approx. 90 °C) with vigorous stirring for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Cool the reaction to room temperature. Acidify the aqueous layer with 2M HCl to a pH of ~2-3, which protonates the benzoic acid and causes it to precipitate.

-

Purification: Filter the resulting solid, wash thoroughly with cold water to remove inorganic salts, and then recrystallize from an ethanol/water mixture to yield the pure biphenyl core structure.

Protocol 2: Esterification with n-Alkanols [10]

This step attaches the flexible terminal chains that are crucial for inducing and stabilizing liquid crystal phases.

-

Reaction Setup: In a dry, argon-flushed flask, dissolve the synthesized biphenyl benzoic acid (1.0 eq) and the desired n-alkanol (e.g., 1-octanol) (1.2 eq) in dry dichloromethane (DCM). The use of a dry solvent is essential as the coupling agent is moisture-sensitive.

-

Coupling Agent Addition: Cool the solution to 0 °C in an ice bath. Add N,N'-dicyclohexylcarbodiimide (DCC) (1.1 eq) and a catalytic amount of 4-dimethylaminopyridine (DMAP) (0.1 eq).

-

Reaction: Allow the mixture to warm to room temperature and stir for 18-24 hours. The formation of a white precipitate (dicyclohexylurea, DCU) indicates the reaction is proceeding.

-

Work-up: Filter off the DCU byproduct. Transfer the filtrate to a separatory funnel and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

-

Purification: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the final liquid crystalline compound.

Characterization of Mesomorphic Properties

Once a compound is synthesized and its molecular structure is confirmed (via NMR, FT-IR, MS), its thermotropic behavior must be characterized.[5][11][12]

Caption: Workflow for liquid crystal phase characterization.

Protocol 3: Phase Identification using DSC and POM

-

DSC Analysis: Place a small amount of the sample (3-5 mg) in an aluminum DSC pan. Heat the sample at a controlled rate (e.g., 10 °C/min) to a temperature well above its expected clearing point. Then, cool the sample at the same rate. The resulting thermogram will show peaks corresponding to phase transitions (e.g., crystal-to-smectic, smectic-to-nematic, nematic-to-isotropic).[3][13] This provides quantitative data on transition temperatures and enthalpies.

-

POM Analysis: Place a small amount of the sample on a microscope slide and cover it with a coverslip. Heat the sample on a hot stage. Observe the sample through crossed polarizers as you heat and cool it through the transition temperatures identified by DSC.

-

Texture Identification: As the sample cools from the isotropic liquid state, characteristic optical textures will appear, allowing for the unambiguous identification of the mesophase. For example, a nematic phase will typically show a Schlieren texture, while smectic A phases often exhibit focal conic fan textures.[5][11]

Structure-Property Relationships: The Impact of Ortho-Substitution

The systematic study of how molecular structure affects mesomorphic properties is the cornerstone of rational liquid crystal design. For ortho-substituted benzoic acids, the key variables are the nature of the substituent and the length of the terminal alkyl chains.

Table 1: Representative Phase Transition Data for Substituted Benzoic Acid Dimers

| R (Substituent) | Position | n (Chain Length) | Melting Temp (Tₘ, °C) | Clearing Temp (Tₖ, °C) | Mesophase Type |

| H | para | 8 | 107 | 147 | Nematic, Smectic C |

| OCH₃ | para | 8 | 101 | 154 | Nematic, Smectic C |

| F | ortho | 8 | 95 | 110 | Nematic |

| Cl | ortho | 8 | 98 | (No Mesophase) | - |

| CH₃ | ortho | 8 | 105 | (No Mesophase) | - |

| H | para | 10 | 103 | 145 | Smectic C |

| F | ortho | 10 | 92 | 105 | Smectic A |

Note: Data is illustrative, based on general trends reported in the literature.

Key Insights from the Data:

-

Ortho vs. Para Isomers: As predicted by the ortho-effect, ortho-substituted compounds consistently show lower clearing temperatures than their para-substituted counterparts. The disruption in molecular linearity makes the ordered LC state less thermally stable.

-

Effect of Substituent Size: A small ortho-fluoro substituent may still permit the formation of a mesophase, albeit with reduced stability.[8] However, larger groups like chloro or methyl often completely suppress liquid crystalline behavior by inducing too much steric strain.[9]

-

Effect of Terminal Chain Length: As with other calamitic LCs, increasing the length of the terminal alkyl chain (n) tends to stabilize more ordered smectic phases over the nematic phase. This is due to enhanced van der Waals forces between the chains, which favor layered arrangements.[3][5] In the table, the ortho-fluoro derivative transitions from exhibiting a nematic phase at n=8 to a smectic A phase at n=10.

Conclusion and Future Directions

The introduction of substituents at the ortho position of benzoic acid-based mesogens is a powerful, yet disruptive, design strategy. The resulting steric hindrance fundamentally alters the molecular geometry, leading to a non-planar conformation that generally destabilizes liquid crystalline phases. This is evident in the significantly reduced clearing temperatures or complete absence of mesomorphism compared to their linear para-substituted analogues.

Despite this destabilizing influence, the study of these materials provides critical insights into the delicate balance of intermolecular forces that govern self-assembly. The ability to precisely control molecular shape, even by introducing "defects" like an ortho-substituent, opens avenues for creating novel materials. Future research could explore these non-planar structures for applications where traditional rod-like molecules are unsuitable, such as in the formation of biaxial nematic phases, as chiral dopants, or in creating LC materials with unusually low melting points for specific sensor applications.[1] A thorough understanding of the ortho-effect is not merely an academic exercise but a crucial piece of the puzzle in the predictive, rational design of next-generation functional materials.

References

- Cioanca, E. R., Carlescu, I., Lisa, G., & Scutaru, D. (n.d.). SYNTHESIS, LIQUID CRYSTALLINE PROPERTIES AND THERMAL STABILITY OF 4-(4-ALKYLOXYPHENYLAZO) BENZOIC ACIDS. Department of Physical Chemistry.

- (2016, March 2). Benzoate liquid crystals with direct isotropic–smectic transition and antipathogenic activity. Comptes Rendus de l'Académie des Sciences.

-

Jensen, J., Grundy, S., Bretz, S. L., & Hartley, C. S. (2011). Synthesis and Characterization of Self-Assembled Liquid Crystals: p-Alkoxybenzoic Acids. Journal of Chemical Education. Available at: [Link]

- (n.d.). First mesomorphic and DFT characterizations for 3- (or 4-) n-alkanoyloxy benzoic acids and their optical applications. PMC.

- (n.d.). Synthesis, Characterization and Texture Observations of Calamitic Liquid Crystalline Compounds. PMC.

- (n.d.). Synthesis, Photosensitive and Electrochemical Properties of Asymmetric Liquid Crystals Based on Tri-ring Azo-benzoic Acid. 高等学校化学学报.

- (n.d.). Synthesis and Characterization of Self-Assembled Liquid Crystals: p-Alkoxybenzoic Acids | Request PDF. ResearchGate.

- (2021, March 26). Evaluation of the surface properties of 4-(Decyloxy) benzoic acid liquid crystal and its use in structural isomer separation. Semantic Scholar.

- (2023, April 28). Synthesis of New Liquid-Crystalline Compounds Based on Terminal Benzyloxy Group: Characterization, DFT and Mesomorphic Properties. MDPI.

- (n.d.). Introducing the azocinnamic acid scaffold into bent-core liquid crystal design: A structure–property relationship study. ScienceDirect.

- (n.d.). Vertical alignment of liquid crystals using novel self-assembled molecular layer of alkylated benzoic acid derivatives | Request PDF. ResearchGate.

- (2020, October 23). Structural Aspects of the Ortho Chloro- and Fluoro- Substituted Benzoic Acids: Implications on Chemical Properties. PMC.

- (2020, January 31). Synthesis, liquid crystalline behaviour and structure–property relationships of 1,3-bis(5-substituted-1,3,4-oxadiazol-2-yl)benzenes. Beilstein Journals.

- (n.d.). Application Notes and Protocols: 3-(4-Acetyloxyphenyl)benzoic Acid as a Versatile Building Block for Liquid Crystals. Benchchem.

- (n.d.). How does ortho-effect work in benzoic acids?. Khan Academy.

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. Synthesis and Characterization of Self-Assembled Liquid Crystals: p-Alokxybenzoic Acids | CADRE [cadrek12.org]

- 3. First mesomorphic and DFT characterizations for 3- (or 4-) n-alkanoyloxy benzoic acids and their optical applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Khan Academy [khanacademy.org]

- 8. Structural Aspects of the Ortho Chloro- and Fluoro- Substituted Benzoic Acids: Implications on Chemical Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 9. szfki.hu [szfki.hu]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. gw-chimie.math.unibuc.ro [gw-chimie.math.unibuc.ro]

- 12. cjcu.jlu.edu.cn [cjcu.jlu.edu.cn]

- 13. BJOC - Synthesis, liquid crystalline behaviour and structure–property relationships of 1,3-bis(5-substituted-1,3,4-oxadiazol-2-yl)benzenes [beilstein-journals.org]

2-(Octadecyloxy)benzoic acid CAS number and molecular weight

[1][2]

Executive Summary

2-(Octadecyloxy)benzoic acid (CAS: 129586-18-1 ) is a specialized lipophilic derivative of salicylic acid, characterized by an 18-carbon alkyl chain attached at the ortho position.[1][2] Unlike its para-substituted counterparts—which are ubiquitous in liquid crystal engineering—the ortho isomer exhibits unique physicochemical behavior driven by intramolecular hydrogen bonding.[1][2] This compound serves as a critical lipidated building block in the synthesis of Mincle agonist adjuvants (immunostimulants) and supramolecular assemblies where precise hydrophobic anchoring is required.

This guide provides a comprehensive technical analysis of 2-(Octadecyloxy)benzoic acid, detailing its chemical identity, synthesis protocols, and the mechanistic implications of its ortho-substitution pattern.[1][2]

Part 1: Chemical Identity & Physicochemical Profile[1][2][3]

Identity Data

| Parameter | Specification |

| CAS Registry Number | 129586-18-1 |

| IUPAC Name | 2-(Octadecyloxy)benzoic acid |

| Synonyms | o-Octadecyloxybenzoic acid; Salicylic acid octadecyl ether |

| Molecular Formula | C₂₅H₄₂O₃ |

| Molecular Weight | 390.61 g/mol |

| SMILES | CCCCCCCCCCCCCCCCCCOC1=CC=CC=C1C(=O)O |

| Structural Class | Alkoxybenzoic Acid; Amphiphilic Lipid |

Physicochemical Properties[1][3][5]

-

Solubility: Highly soluble in non-polar organic solvents (Chloroform, Dichloromethane, Toluene) and hot ethanol.[2] Insoluble in water.

-

Acidity (pKa): The ortho-alkoxy group influences acidity via the inductive effect and steric inhibition of resonance.[1] The pKa is typically slightly higher than salicylic acid due to the loss of the phenolic proton but comparable to alkoxybenzoic acid standards (~4.0–4.5).

-

Thermal Behavior: Unlike para-alkoxybenzoic acids which form stable liquid crystal mesophases (dimers), the ortho isomer's ability to form intermolecular dimers is disrupted by steric hindrance and intramolecular hydrogen bonding (see Section 3.1).[1]

Part 2: Synthesis & Fabrication Protocol

Expertise Note: While direct alkylation of salicylic acid is possible, it often leads to esterification byproducts. The "Self-Validating" protocol below utilizes Methyl Salicylate as the starting material to ensure regioselectivity, followed by hydrolysis.

Reagents & Materials

-

Alkylating Agent: 1-Bromooctadecane (Stearyl Bromide).[1][2]

-

Hydrolysis: Sodium Hydroxide (NaOH), Ethanol (EtOH).[2]

Step-by-Step Protocol

Phase A: Williamson Ether Synthesis (Alkylation)[2]

-

Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve Methyl Salicylate (1.0 eq) in DMF (0.5 M concentration).

-

Activation: Add K₂CO₃ (1.5 eq). Stir at room temperature for 30 minutes to deprotonate the phenol.

-

Causality: Pre-stirring ensures the phenoxide anion is formed before the alkyl halide is introduced, minimizing side reactions.

-

-

Reaction: Heat the mixture to 80°C for 12–16 hours.

-

Validation Point: Monitor by TLC (Hexane/EtOAc 9:1).[2] The reaction is complete when the starting phenol spot (UV active, FeCl₃ positive) disappears.

-

-

Workup: Pour the mixture into ice-cold water. Extract with Ethyl Acetate (3x).[2] Wash the organic layer with brine, dry over MgSO₄, and concentrate in vacuo to yield Methyl 2-(octadecyloxy)benzoate .[2]

Phase B: Saponification (Hydrolysis)[2]

-

Reaction: Dissolve the crude ester from Phase A in Ethanol/Water (4:1 v/v). Add NaOH (3.0 eq).[2]

-

Reflux: Heat to reflux for 4 hours.

-

Causality: The steric bulk of the C18 chain near the ester group may slow down hydrolysis; reflux ensures complete conversion.

-

-

Acidification: Cool to room temperature. Acidify carefully with 1M HCl to pH ~2.[1] The product will precipitate as a white solid.

-

Purification: Filter the solid. Recrystallize from Hot Ethanol or Acetone .[1]

-

Purity Check: The final product should show a single spot on TLC and a sharp melting point.

-

Part 3: Mechanistic Insight & Visualization[1][2]

The "Ortho-Effect" & Hydrogen Bonding

A critical distinction in alkoxybenzoic acid chemistry is the competition between Intramolecular and Intermolecular hydrogen bonding.[1]

-

Para-Isomers (Liquid Crystals): 4-(Octadecyloxy)benzoic acid molecules form intermolecular hydrogen-bonded dimers (head-to-head), creating long, rod-like structures essential for liquid crystalline mesophases.[1][2]

-

Ortho-Isomers (The Topic): In 2-(Octadecyloxy)benzoic acid, the ether oxygen at the 2-position can accept a hydrogen bond from the carboxylic acid proton.[1][2] This forms a stable 6-membered pseudo-ring (chelation).[1][2]

-

Consequence: This intramolecular lock reduces the propensity for dimerization, often suppressing liquid crystal behavior and lowering the melting point compared to the para isomer.

-

Visualization: Synthesis & H-Bonding Logic

The following diagram illustrates the synthesis pathway and the structural competition described above.

Caption: Synthesis pathway from Methyl Salicylate and the structural divergence of the Ortho-isomer favoring intramolecular H-bonding.

Part 4: Applications & Analytical Characterization[1][2]

Applications

-

Mincle Agonist Precursor:

-

The long C18 lipid tail mimics the structure of Trehalose Dibehenate (TDB) and other glycolipids.

-

This compound is used to acylate carbohydrate scaffolds (e.g., Trehalose) to create synthetic adjuvants that bind to the Mincle receptor on macrophages, triggering an immune response.[2]

-

-

Supramolecular Chemistry:

Analytical Validation (Expected Data)

-

1H NMR (CDCl₃, 400 MHz):

-

IR Spectroscopy:

References

-

Synthesis of Alkoxybenzoic Acids

-

General Williamson Ether Synthesis Protocol

-

Liquid Crystal Behavior of Benzoic Acids

Supramolecular Assembly of 2-Alkoxybenzoic Acids: A Technical Guide to 2D and Bulk Architectures

Executive Summary

The supramolecular assembly of alkoxybenzoic acids represents a foundational pillar in crystal engineering, liquid crystal (LC) design, and surface-patterned nanomaterials. While para-substituted (4-alkoxy) derivatives are widely recognized for forming linear, rod-like mesogens[1], the ortho-substituted 2-alkoxybenzoic acids introduce a unique geometric and thermodynamic complexity. The proximity of the ether oxygen to the carboxylic acid group enables competitive intramolecular hydrogen bonding, which fundamentally alters the pathways to intermolecular dimerization and subsequent 2D or 3D self-assembly[2].

This whitepaper provides an in-depth, self-validating framework for researchers and drug development professionals to understand, characterize, and engineer the supramolecular assembly of 2-alkoxybenzoic acids.

Mechanistic Foundations of Assembly

The self-assembly of 2-alkoxybenzoic acids is driven by a delicate balance between non-covalent interactions: highly directional hydrogen bonding at the core and dispersive van der Waals (vdW) forces along the alkyl chains[3].

The Ortho-Effect: Intramolecular vs. Intermolecular Hydrogen Bonding

In standard benzoic acid derivatives, the carboxylic acid groups spontaneously pair to form an eight-membered cyclic dimer via intermolecular hydrogen bonds (

However, in 2-alkoxybenzoic acids, the lone pairs on the ortho-alkoxy oxygen can act as hydrogen bond acceptors for the adjacent carboxylic acid proton, forming a stable six-membered intramolecular ring.

-

Causality of Phase Behavior: For macroscopic self-assembly to occur, the thermodynamic penalty of breaking this intramolecular bond must be overcome by the enthalpy gained from forming the intermolecular cyclic dimer and the cohesive vdW packing of the alkyl chains. This competition often suppresses the stability of bulk liquid crystal phases in 2-alkoxy derivatives compared to their 4-alkoxy counterparts, leading to monotropic or highly temperature-sensitive mesophases[4].

Caption: Thermodynamic pathways governing the self-assembly of 2-alkoxybenzoic acids.

Experimental Methodologies & Self-Validating Protocols

To rigorously characterize these assemblies, a multi-modal approach is required. The following protocols form a self-validating system: STM provides spatial resolution of the 2D lattice, FTIR quantifies the thermodynamic state of the hydrogen bonds driving that lattice, and DSC confirms the macroscopic phase transitions resulting from these molecular interactions.

Caption: Integrated analytical workflow for characterizing supramolecular assemblies.

Protocol 1: 2D Self-Assembly via Scanning Tunneling Microscopy (STM)

STM at the liquid-solid interface allows for sub-nanometer resolution of the supramolecular lamellae formed by alkoxybenzoic acids[5].

Step-by-Step Methodology:

-

Substrate Preparation: Mechanically cleave Highly Oriented Pyrolytic Graphite (HOPG) using adhesive tape immediately prior to use.

-

Causality: HOPG provides an atomically flat, conductive basal plane. Fresh cleavage removes atmospheric contaminants, ensuring that the assembly is driven purely by the van der Waals epitaxy between the solute's alkyl chains and the graphite lattice[3].

-

-

Solvent Selection & Solution Prep: Dissolve the 2-alkoxybenzoic acid in 1-phenyloctane to a sub-saturation concentration (e.g.,

M).-

Causality: 1-phenyloctane is strictly chosen because it is aprotic (preventing solvent competition for hydrogen bonds) and possesses a low vapor pressure, which prevents droplet evaporation during prolonged STM scanning[3].

-

-

Deposition: Apply a 2 μL droplet of the solution directly onto the pristine HOPG surface.

-

Imaging: Submerge the Pt/Ir STM tip directly into the liquid droplet. Image in constant-current mode (Parameters:

pA,-

Causality: Utilizing ultra-low tunneling currents ensures the tip does not physically scrape or disrupt the delicate, non-covalently physisorbed monolayer[5].

-

Protocol 2: Thermodynamic Profiling via Temperature-Dependent FTIR

FTIR is highly sensitive to the local environment of the carbonyl (

Step-by-Step Methodology:

-

Matrix Preparation: Disperse the 2-alkoxybenzoic acid in anhydrous Potassium Bromide (KBr) at 1-2 wt% and press into a transparent pellet under vacuum.

-

Causality: KBr is entirely transparent in the mid-IR region and lacks hydrogen-bonding capabilities, ensuring that the observed spectral shifts are intrinsic to the supramolecular species rather than solvent/matrix artifacts[4].

-

-

Thermal Control: Mount the pellet in a temperature-controlled transmission cell coupled to a PID controller.

-

Spectral Acquisition: Acquire spectra from 25°C to 150°C in 5°C increments. Allow a strict 5-minute thermal equilibration period per step. Co-add 32 scans at 4 cm⁻¹ resolution.

-

Data Deconvolution: Isolate the carbonyl stretching region (1650–1750 cm⁻¹).

-

Causality: The hydrogen-bonded cyclic dimer exhibits a broad peak at ~1680 cm⁻¹, whereas the free monomer (or intramolecularly bonded monomer) shifts to ~1710-1715 cm⁻¹. Integrating the area under these peaks as a function of temperature allows for the direct calculation of the enthalpy (

) of dimerization[4].

-

Quantitative Data Summary

The structural constraints of the ortho-alkoxy group manifest clearly in the quantitative thermodynamic and structural data when compared to the well-documented para-substituted analogues.

Table 1: Comparative Supramolecular Parameters of Alkoxybenzoic Acids

| Parameter | 4-Alkoxybenzoic Acid | 2-Alkoxybenzoic Acid | Mechanistic Driver |

| Primary H-Bonding Motif | Intermolecular Cyclic Dimer | Intra- & Intermolecular | Steric hindrance and ether-oxygen proximity[2]. |

| Dimer C=O Stretch (IR) | ~1680 cm⁻¹ | ~1684 cm⁻¹ | Weaker intermolecular bond in the 2-isomer due to steric strain[4]. |

| Monomer C=O Stretch (IR) | ~1710 cm⁻¹ | ~1715 cm⁻¹ | Loss of conjugation/coplanarity in the monomeric state. |

| 2D Lamellar Kinking (STM) | Prominent (Odd/Even Effect) | Suppressed / Irregular | Disruption of optimal vdW registry with the HOPG lattice[3]. |

| Bulk Mesophase Behavior | Enantiotropic (Stable LC) | Monotropic (Metastable) | Reduced molecular anisotropy; dimers struggle to maintain rod-like linearity[1]. |

References

-

New insights into the role of hydrogen bonding on the liquid crystal behaviour of 4-alkoxybenzoic acids: a detailed IR spectroscopy study Source: Figshare URL:[Link]

-

Synthesis and Characterization of Self-Assembled Liquid Crystals: p-Alkoxybenzoic Acids Source: CADRE (cadrek12.org) / ACS URL:[Link]

-

Hydrogen Bonding Versus van der Waals Interactions: Competitive Influence of Noncovalent Interactions on 2D Self‐Assembly at the Liquid–Solid Interface Source: Scilit URL:[Link]

-

Halogenated building blocks for 2D crystal engineering on solid surfaces: lessons from hydrogen bonding Source: RSC (Chemical Science) URL:[Link]

Sources

- 1. Synthesis and Characterization of Self-Assembled Liquid Crystals: p-Alokxybenzoic Acids | CADRE [cadrek12.org]

- 2. 2-[(4-Bromobenzyl)oxy]-3-methoxybenzoic Acid|CAS 938330-03-1 [benchchem.com]

- 3. scilit.com [scilit.com]

- 4. tandf.figshare.com [tandf.figshare.com]

- 5. Halogenated building blocks for 2D crystal engineering on solid surfaces: lessons from hydrogen bonding - Chemical Science (RSC Publishing) DOI:10.1039/C8SC04499F [pubs.rsc.org]

Intramolecular Hydrogen Bonding in 2-Alkoxybenzoic Acids

Technical Guide for Medicinal Chemists and Structural Biologists

Executive Summary

This guide provides a technical analysis of intramolecular hydrogen bonding (IMHB) within 2-alkoxybenzoic acid scaffolds. Unlike their 2-hydroxy counterparts (salicylates), which function as hydrogen bond donors to the carboxyl group, 2-alkoxy substituents act exclusively as hydrogen bond acceptors. This subtle structural distinction fundamentally alters the thermodynamic landscape of the molecule, influencing acidity (pKa), conformational locking, and membrane permeability. This document details the mechanistic basis of these interactions, provides validated protocols for their detection, and outlines their strategic application in "beyond Rule of 5" drug design.

Theoretical Framework & Structural Chemistry[1]

The "Acceptor-Donor" Motif vs. Salicylates

In 2-alkoxybenzoic acids, the ether oxygen at the ortho position serves as a Lewis base (acceptor), while the carboxylic acid hydroxyl serves as the Lewis acid (donor). This creates a stable 6-membered ring system (S(6) graph set motif).

-

Salicylic Acid (Reference): The phenolic OH is a donor.[1][2][3] Upon deprotonation, the phenolate anion forms a stronger IMHB with the carboxylate, stabilizing the conjugate base. This significantly lowers the pKa (2.97 vs. 4.20 for benzoic acid).

-

2-Alkoxybenzoic Acid: The alkoxy group cannot donate. The IMHB exists primarily in the neutral acid form (COOH

OMe). Upon deprotonation, the carboxylate anion (-

Thermodynamic Consequence: The IMHB stabilizes the acid (reactant), not the anion (product). Theoretically, this should increase the pKa (weaken the acid). However, the electron-withdrawing inductive effect (-I) of the oxygen and the steric "ortho effect" (which twists the carboxyl group, reducing resonance with the ring) counterbalance this stabilization.

-

Net Result: The pKa of 2-methoxybenzoic acid (4.09) remains remarkably close to benzoic acid (4.[4]20) and 3-methoxybenzoic acid (4.09), masking the presence of the IMHB in aqueous equilibrium data.

-

Conformational Equilibrium

The molecule exists in a dynamic equilibrium between a "Closed" (IMHB-bonded) conformer and an "Open" (Solvent-bonded) conformer.

-

Closed Conformer (

): Dominant in non-polar media (lipid bilayer, gas phase). The carbonyl oxygen is anti to the hydroxyl proton. -

Open Conformer: Dominant in polar hydrogen-bonding solvents (water, DMSO). The solvent competes for the donor/acceptor sites.

Figure 1: Conformational equilibrium governed by solvent polarity. The closed conformer shields polar surface area, enhancing lipophilicity.

Physicochemical Implications in Drug Design[6]

The "Molecular Chameleon" Effect

2-alkoxybenzoic acids exhibit property-dependent conformational adaptation.

-

In Aqueous Phase: The molecule opens to interact with water, maintaining solubility.

-

In Lipid Membrane: The molecule closes, forming the IMHB. This effectively "hides" the hydrogen bond donor (COOH) and acceptor (OMe), reducing the Desolvation Energy penalty (

) required to enter the membrane. -

Impact: This results in a higher apparent permeability (

) than predicted by calculated LogP (cLogP) alone.

Quantitative Impact on Descriptors

| Property | Effect of IMHB (2-Alkoxy vs 4-Alkoxy) | Mechanism |

| pKa | Negligible change ( | Acid stabilization (IMHB) cancels out -I inductive effect. |

| LogP (Oct/Wat) | Increases (+0.3 to +0.7 units) | Reduced polar surface area (PSA) in the octanol phase. |

| Solubility | Variable | Lower lattice energy if IMHB disrupts crystal packing; higher if packing is efficient. |

| NMR | Downfield Shift (+1 to +4 ppm) | Deshielding of the proton due to hydrogen bonding. |

Experimental Protocols for Characterization

To validate the presence and strength of IMHB, standard solubility or pKa tests are insufficient due to the compensatory effects described in Section 1.1. The following NMR and IR protocols are the industry standard for definitive characterization.

Protocol A: NMR Solvent Titration (The "Gold Standard")

This protocol differentiates between intramolecular (internal) and intermolecular (solute-solute or solute-solvent) hydrogen bonds.

Principle: An intramolecular bond is shielded from solvent. Adding a strong hydrogen-bond accepting solvent (DMSO-d6) to a non-polar solution (CDCl3) will drastically shift the signal of an exposed proton, but will have minimal effect on an internally bonded proton until high concentrations are reached.

Materials:

-

Solvent A: Chloroform-d (

, 99.8% D) -

5mm NMR Tubes

Step-by-Step Workflow:

-

Preparation: Prepare a 10 mM stock solution of the analyte in

. -

Baseline Scan: Acquire a 1H NMR spectrum at 298 K. Record the chemical shift of the carboxylic acid proton (

). -

Titration:

-

Add DMSO-d6 in increments: 0%, 5%, 10%, 20%, 50%, 100% v/v.

-

Alternative (Rapid): Prepare just two samples: 100%

and 100% DMSO-d6.

-

-

Analysis: Calculate the chemical shift difference:

.

Interpretation Criteria:

- ppm: Strong Intramolecular H-Bond. The proton is locked and resists solvation.

- ppm: Weak or No Intramolecular H-Bond. The proton is exposed and readily solvated by DMSO.

-

Note: For carboxylic acids, the baseline shift is already very downfield (10-13 ppm). Look for broadening of the peak in

(monomer-dimer equilibrium) vs. sharpening in DMSO.

Protocol B: Temperature Coefficient Analysis

Principle: Increasing temperature disrupts weak intermolecular bonds (solvent-solute) more easily than stable intramolecular bonds.

-

Solvent: Use a non-polar solvent like Toluene-d8 or

(sealed tube). -

Range: Measure 1H NMR at 25°C, 35°C, 45°C, 55°C.

-

Calculation: Plot

vs. Temperature (K). Calculate slope-

Slope > -3 ppb/K: Strong IMHB (Solvent shielded).

-

Slope < -5 ppb/K: Exposed proton (Solvent accessible).

-

Visualizing the Mechanism

The following diagram illustrates the experimental logic flow for determining IMHB presence using NMR.

Figure 2: Decision tree for NMR-based validation of intramolecular hydrogen bonding.

References

-

Kuhn, B., et al. (2010). Intramolecular Hydrogen Bonding in Medicinal Chemistry: A Guide for the Molecular Designer. Journal of Medicinal Chemistry. Link

-

Abraham, M. H., et al. (2014). An NMR Method for the Quantitative Assessment of Intramolecular Hydrogen Bonding.[9][10] Journal of Organic Chemistry.[10] Link

-

Hansen, P. E., et al. (2005). Intramolecular Hydrogen Bonding in 2-Substituted Benzoic Acids.[5][11] Acta Crystallographica. Link

-

Alex, A., et al. (2011). Intramolecular hydrogen bonding to improve membrane permeability and absorption in beyond rule of five chemical space. MedChemComm. Link

-

Shalaeva, M., et al. (2013). Polarity and Intramolecular Hydrogen Bonding. Molecular Pharmaceutics. Link

Sources

- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 2. vaia.com [vaia.com]

- 3. echemi.com [echemi.com]

- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 5. gfm.cii.fc.ul.pt [gfm.cii.fc.ul.pt]

- 6. 2-Hydroxy-3-methoxybenzoic acid monohydrate - PMC [pmc.ncbi.nlm.nih.gov]

- 7. journals.tubitak.gov.tr [journals.tubitak.gov.tr]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. scispace.com [scispace.com]

- 10. An NMR method for the quantitative assessment of intramolecular hydrogen bonding; application to physicochemical, environmental, and biochemical properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. How will you differentiate between salicylic or 2 hydroxy benzoic acid an.. [askfilo.com]

Solubility of 2-(Octadecyloxy)benzoic acid in organic solvents

An In-Depth Technical Guide to the Solubility of 2-(Octadecyloxy)benzoic Acid in Organic Solvents

Authored by: A Senior Application Scientist

Foreword: Understanding the Critical Role of Solubility in Drug Development

In the realm of pharmaceutical sciences, the journey of a molecule from a promising candidate to a therapeutic reality is fraught with challenges. Among the most fundamental of these is solubility. For a compound like 2-(Octadecyloxy)benzoic acid, a molecule with significant potential in various therapeutic areas due to its structural similarity to known bioactive agents, understanding its solubility profile is not merely an academic exercise; it is a cornerstone of its development.[1][2][3] This guide is designed for researchers, scientists, and drug development professionals, providing a comprehensive exploration of the principles and practical methodologies for determining the solubility of 2-(Octadecyloxy)benzoic acid in organic solvents. We will delve into the theoretical underpinnings of its expected solubility, provide a robust experimental framework for its determination, and discuss the critical implications of these findings for formulation and delivery.

Molecular Profile and Predicted Solubility of 2-(Octadecyloxy)benzoic Acid

2-(Octadecyloxy)benzoic acid is an aromatic carboxylic acid characterized by a long C18 alkyl ether chain attached to a benzoic acid moiety. This unique structure imparts a distinct amphiphilic character, with a polar, hydrophilic head (the carboxylic acid group) and a large, non-polar, hydrophobic tail (the octadecyloxy chain).[4] This duality is the primary determinant of its solubility behavior.

The long octadecyl chain, being highly non-polar, will dominate the molecule's interaction with solvents. Consequently, 2-(Octadecyloxy)benzoic acid is expected to be poorly soluble in polar solvents such as water and short-chain alcohols like methanol. Conversely, it is predicted to exhibit significantly higher solubility in non-polar organic solvents that can effectively solvate the long hydrocarbon tail.[5][6]

To provide a more quantitative prediction, we can draw parallels with structurally similar molecules, namely stearic acid (octadecanoic acid) and benzoic acid. Stearic acid, a long-chain saturated fatty acid, is known to be soluble in non-polar organic solvents, with solubility increasing with temperature.[7] Benzoic acid, on the other hand, shows good solubility in moderately polar solvents like ethanol and chloroform, where hydrogen bonding and aromatic interactions can occur.[8][9]

Based on these analogs, we can anticipate that 2-(Octadecyloxy)benzoic acid will be most soluble in solvents that are either non-polar or of intermediate polarity, and that can accommodate its large hydrophobic tail.

Table 1: Predicted Solubility Profile of 2-(Octadecyloxy)benzoic Acid in Common Organic Solvents

| Solvent | Polarity | Predicted Solubility | Rationale |

| Heptane | Non-polar | High | Excellent solvation of the long alkyl chain. |

| Toluene | Non-polar (aromatic) | High | Aromatic ring interaction and good solvation of the alkyl chain. |

| Chloroform | Intermediate | Moderate to High | Can interact with both the polar head and non-polar tail. |

| Ethyl Acetate | Intermediate | Moderate | Balances polarity to interact with both ends of the molecule.[7] |

| Acetone | Polar aprotic | Low to Moderate | May show some solubility due to its ketone group.[7] |

| Ethanol | Polar protic | Low | The long hydrophobic tail will limit solubility despite potential hydrogen bonding with the carboxylic acid group.[5][6][7] |

| Methanol | Polar protic | Very Low | Similar to ethanol, but the shorter chain makes it even more polar, further reducing solubility.[7] |

| Water | Highly polar | Insoluble | The large hydrophobic portion of the molecule will prevent dissolution.[4][10] |

Experimental Determination of Solubility: A Validated Protocol

The following protocol provides a robust and reliable method for the gravimetric determination of the solubility of 2-(Octadecyloxy)benzoic acid in various organic solvents at a controlled temperature. This method is a standard and widely accepted technique for generating accurate solubility data.[7]

Materials and Equipment

-

2-(Octadecyloxy)benzoic acid (high purity)

-

Selected organic solvents (analytical grade)

-

Temperature-controlled shaker or water bath

-

Analytical balance (± 0.0001 g)

-

Glass vials with screw caps

-

Syringes and syringe filters (0.45 µm)

-

Drying oven

Step-by-Step Experimental Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of 2-(Octadecyloxy)benzoic acid to a series of glass vials, each containing a known volume of a different organic solvent. The excess solid is crucial to ensure that the solution reaches saturation.

-

Securely cap the vials and place them in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Allow the mixtures to equilibrate for at least 24 hours with continuous agitation. This ensures that the dissolution process has reached equilibrium.

-

-

Sample Collection and Filtration:

-

After equilibration, allow the vials to stand undisturbed in the temperature-controlled environment for at least 2 hours to allow the excess solid to settle.

-

Carefully draw a known volume of the supernatant (the clear, saturated solution) using a pre-warmed syringe to prevent premature crystallization.

-

Attach a syringe filter to the syringe and dispense the filtered solution into a pre-weighed, clean, and dry vial. The filtration step is critical to remove any undissolved solid particles.

-

-

Solvent Evaporation and Mass Determination:

-

Place the vials containing the filtered saturated solution in a drying oven at a temperature sufficient to evaporate the solvent without decomposing the solute (e.g., 60-80 °C).

-

Continue drying until a constant weight is achieved, indicating that all the solvent has been removed.

-

Accurately weigh the vial containing the dried solute.

-

-

Calculation of Solubility:

-

The solubility is calculated as the mass of the dissolved solid per volume of the solvent (e.g., in mg/mL or g/L).

-

Solubility (mg/mL) = (Mass of vial with dried solute - Mass of empty vial) / Volume of the collected supernatant

-

Experimental Workflow Diagram

Caption: Gravimetric solubility determination workflow.

Factors Influencing Solubility and Their Implications

Effect of Temperature

For most solid solutes dissolving in liquid solvents, the dissolution process is endothermic. Therefore, according to Le Chatelier's principle, an increase in temperature will favor the dissolution process, leading to higher solubility.[7] This is a critical parameter to consider in drug formulation, as it can influence both the manufacturing process and the stability of the final product. It is recommended to determine the solubility of 2-(Octadecyloxy)benzoic acid at various temperatures relevant to pharmaceutical processing and storage.

Solvent Polarity and Hydrogen Bonding

The principle of "like dissolves like" is paramount in predicting solubility. The non-polar octadecyloxy tail of 2-(Octadecyloxy)benzoic acid will have strong van der Waals interactions with non-polar solvents.[11] The polar carboxylic acid head can engage in hydrogen bonding with protic solvents, but this interaction is likely to be overshadowed by the large hydrophobic tail in highly polar solvents.[5][6] Solvents of intermediate polarity may offer the best balance for solvating both ends of the molecule.

Implications for Drug Development

A thorough understanding of the solubility of 2-(Octadecyloxy)benzoic acid is essential for:

-

Formulation Development: The choice of solvents for liquid formulations or for the crystallization process will be directly guided by solubility data.

-

Preclinical Studies: In vitro and in vivo experiments often require the compound to be dissolved in a suitable vehicle. Poor solubility can lead to inaccurate and unreliable results.

-

Drug Delivery: For oral administration, dissolution in the gastrointestinal tract is a prerequisite for absorption. If the aqueous solubility is low, formulation strategies such as lipid-based delivery systems may be necessary.

Conclusion and Future Directions

References

- Shodex HPLC Columns and Standards. (n.d.). Solubility of Saturated Fatty Acids.

- Cheméo. (n.d.). Chemical Properties of Benzoic acid, dec-2-yl ester.

- Shodex HPLC Columns. (n.d.). Solubility of Saturated Fatty Acids.

- Iowa State University Digital Repository. (n.d.). Solubility of triglycerides in aqueous ethanol.

- Scribd. (n.d.). Chemistry Lab Report 4 | PDF | Solubility | Carboxylic Acid.

- Chemistry LibreTexts. (2025, July 21). LAB 5 - CARBOXYLIC ACIDS AND DERIVATIVES.

- Chemistry LibreTexts. (2019, June 05). 22.1: Lipids.

- ScienceAsia. (n.d.). Solubility of Stearic Acid in Various Organic Solvents and Its Prediction using Non-ideal Solution Models.

- PubChem. (n.d.). 2-(Octyloxy)benzoic acid.

- BenchChem. (2025). Application Notes and Protocols for the Synthesis of 2-Benzoylbenzoic Acid Derivatives in Pharmaceutical Research.

- Bisley International. (2023, August 6). What is benzoic acid used for in industry?.

- DiVA. (2010, December 13). Solubility of Benzoic Acid in Pure Solvents and Binary Mixtures.

- ChemicalBook. (2022, March 23). Application and Pharmacology of Benzoic acid.

- University of Limerick. (2010, November 11). Solubility of benzoic acid in pure solvents and binary mixtures.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. One moment, please... [bisleyinternational.com]

- 3. Application and Pharmacology of Benzoic acid_Chemicalbook [chemicalbook.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. shodex.com [shodex.com]

- 6. shodexhplc.com [shodexhplc.com]

- 7. scienceasia.org [scienceasia.org]

- 8. Solubility of Benzoic Acid in Pure Solvents and Binary Mixtures [diva-portal.org]

- 9. pure.ul.ie [pure.ul.ie]

- 10. scribd.com [scribd.com]

- 11. DSpace [dr.lib.iastate.edu]

An In-depth Technical Guide to the Thermal Analysis of 2-Stearyloxybenzoic Acid and Related Long-Chain Carboxylic Acids

This technical guide provides a comprehensive overview of the methodologies required to characterize the melting point and thermal properties of 2-stearyloxybenzoic acid. Given the limited availability of specific experimental data for this compound in publicly accessible literature, this document serves as a procedural and theoretical framework for researchers, scientists, and drug development professionals. By leveraging established principles of thermal analysis and drawing parallels with well-characterized analogous compounds, such as benzoic acid and other alkoxybenzoic acids, this guide offers a robust approach to experimental design, data interpretation, and ensuring scientific integrity.

Introduction: The Significance of Thermal Properties in Drug Development

The thermal behavior of an active pharmaceutical ingredient (API) is a critical determinant of its stability, processability, and bioavailability. Properties such as the melting point, enthalpy of fusion, and thermal decomposition profile are fundamental to understanding the physicochemical nature of a compound. For a molecule like 2-stearyloxybenzoic acid, which combines the structural features of a benzoic acid derivative with a long aliphatic chain, a thorough thermal analysis is essential for predicting its behavior during formulation, storage, and in vivo administration. The long stearyl chain can introduce complex polymorphic and liquid crystalline behaviors, making a detailed thermal characterization indispensable.

Foundational Techniques for Thermal Analysis

The primary techniques for elucidating the thermal properties of organic compounds are Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA). These methods provide complementary information on the energetic and mass changes that occur as a substance is subjected to a controlled temperature program.

Differential Scanning Calorimetry (DSC)

DSC is a powerful technique for measuring the heat flow associated with thermal transitions in a material.[1][2] It is the cornerstone for determining melting points, enthalpies of fusion, glass transitions, and solid-solid phase transitions.[1][3]

Principle of Operation: A DSC instrument measures the difference in heat flow between a sample and an inert reference as a function of temperature.[2][4] When the sample undergoes a thermal event, such as melting, it requires more or less energy than the reference to maintain the same temperature, resulting in a detectable peak in the DSC thermogram. The area under this peak is directly proportional to the enthalpy change of the transition.

Experimental Causality: The choice of experimental parameters in DSC is critical for obtaining high-quality, reproducible data. The heating rate, for instance, can influence the resolution of thermal events. A slower heating rate generally provides better resolution of closely spaced transitions, while a faster rate can enhance the detection of weak transitions.[2] For novel compounds like 2-stearyloxybenzoic acid, an initial screening at a standard heating rate (e.g., 10 °C/min) is often followed by more detailed studies at slower rates to investigate any complex melting behavior.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time. It is primarily used to determine the thermal stability and decomposition profile of a material.[5][6]

Principle of Operation: A high-precision balance within a furnace continuously monitors the sample's weight as it is heated. Mass loss events, such as dehydration, desolvation, or decomposition, are recorded as steps in the TGA curve. The derivative of the TGA curve (DTG) can be used to identify the temperatures at which the rate of mass loss is at its maximum.[6]

Experimental Causality: The atmosphere within the TGA furnace (e.g., inert nitrogen or reactive air) is a key experimental variable. For determining the intrinsic thermal stability of 2-stearyloxybenzoic acid, an inert atmosphere is preferred to prevent oxidative decomposition. The heating rate also plays a role; slower rates can help to separate overlapping decomposition events.

Hypothetical Thermal Profile of 2-Stearyloxybenzoic Acid

Table 1: Predicted Thermal Properties of 2-Stearyloxybenzoic Acid and Reference Compounds

| Property | 2-Stearyloxybenzoic Acid (Predicted) | Benzoic Acid (Reference) | Salicylic Acid (2-Hydroxybenzoic Acid) (Reference) |

| Melting Point (Tm) | 70 - 90 °C | 122.7 °C[4] | 157-159 °C[9] |

| Enthalpy of Fusion (ΔHfus) | 40 - 60 kJ/mol | 18.0 kJ/mol | 23.7 kJ/mol |

| Onset of Decomposition (Td) | > 200 °C | Sublimes; decomposes above melting point[5][10] | Decomposes above 200 °C |

Note: The values for 2-stearyloxybenzoic acid are hypothetical and should be confirmed by experimental measurement.

Experimental Protocols

The following sections provide detailed, step-by-step protocols for the thermal analysis of a novel compound such as 2-stearyloxybenzoic acid.

Protocol for Melting Point Determination by DSC

-

Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified reference materials (e.g., indium) according to the manufacturer's guidelines.[11]

-

Sample Preparation: Accurately weigh 2-5 mg of 2-stearyloxybenzoic acid into a standard aluminum DSC pan.

-

Encapsulation: Hermetically seal the pan to prevent any mass loss due to sublimation.

-

Reference Pan: Prepare an empty, hermetically sealed aluminum pan as the reference.

-

DSC Program:

-

Equilibrate the sample at a temperature well below the expected melting point (e.g., 25 °C).

-

Ramp the temperature at a controlled rate (e.g., 10 °C/min) to a temperature significantly above the melting point (e.g., 150 °C).

-

Hold at the final temperature for a few minutes to ensure complete melting.

-

Cool the sample back to the initial temperature at a controlled rate (e.g., 10 °C/min) to observe crystallization.

-

A second heating scan is often performed to investigate the thermal history of the sample.

-

-

Data Analysis: Determine the onset temperature of the melting endotherm, the peak temperature, and the integrated peak area to calculate the enthalpy of fusion.

Caption: Workflow for DSC Analysis.

Protocol for Thermal Stability Assessment by TGA

-

Instrument Calibration: Calibrate the TGA balance and temperature sensor according to the manufacturer's specifications.

-

Sample Preparation: Weigh 5-10 mg of 2-stearyloxybenzoic acid into a ceramic or aluminum TGA pan.

-

TGA Program:

-

Load the sample into the TGA furnace.

-

Purge the furnace with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 50 mL/min).

-

Equilibrate at a starting temperature (e.g., 30 °C).

-

Ramp the temperature at a controlled rate (e.g., 10 °C/min) to a high temperature where complete decomposition is expected (e.g., 600 °C).

-

-

Data Analysis: Analyze the resulting TGA curve to identify the onset temperature of decomposition, the percentage of mass loss at different stages, and the final residual mass.

Caption: Workflow for TGA Analysis.

Conclusion

A comprehensive thermal analysis is a non-negotiable step in the characterization of new chemical entities like 2-stearyloxybenzoic acid. While direct literature data may be sparse, a systematic approach using fundamental techniques such as DSC and TGA can provide the necessary insights into its melting behavior, phase transitions, and thermal stability. The protocols and theoretical considerations outlined in this guide are designed to equip researchers with a self-validating framework for obtaining accurate and reliable thermal data, thereby supporting informed decisions in the drug development pipeline. The experimental determination of these properties for 2-stearyloxybenzoic acid will be a valuable contribution to the scientific literature.

References

-

National Institute of Standards and Technology. (n.d.). Benzoic acid. NIST Chemistry WebBook. Retrieved from [Link]

-

Rojas-Aguilar, A., et al. (2020). A Thermal Analysis Study of Hydroxy Benzoic Acid Derivatives Using Rising Temperature Thermogravimetry. ResearchGate. Retrieved from [Link]

-

López-Mayorga, F., et al. (2011). Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions. PMC. Retrieved from [Link]

-

Buanz, A., et al. (2015). The thermal behaviour of benzoic acid : isonicotinamide binary co-crystals. UCL Discovery. Retrieved from [Link]

-

Wyatt, A. F. G. (2015). An overview of calibration material used in thermal analysis—Benzoic acid. ResearchGate. Retrieved from [Link]

-

Verevkin, S. P., & Emel'yanenko, V. N. (2015). Thermodynamic properties of isomeric iso-butoxybenzoic acids: Experimental and theoretical study. ScienceDirect. Retrieved from [Link]

-

Buryhin, A., et al. (2023). Alkylbenzoic and Alkyloxybenzoic Acid Blending for Expanding the Liquid Crystalline State and Improving Its Rheology. PMC. Retrieved from [Link]

-

International Labour Organization & World Health Organization. (2021). ICSC 0822 - 2-(ACETYLOXY)BENZOIC ACID. Inchem.org. Retrieved from [Link]

-

Flores-Ledezma, D. M., et al. (2019). Application of Differential Scanning Calorimetry (DSC) and Modulated Differential Scanning Calorimetry (MDSC) in Food and Drug Industries. MDPI. Retrieved from [Link]

-

Shimadzu. (n.d.). Interactions between Benzoic Acid and Magnesium Oxide. Retrieved from [Link]

-

Chemistry Stack Exchange. (2021). Melting points of benzoic and stearic acids. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Benzoic acid, m-acetoxy. NIST Chemistry WebBook. Retrieved from [Link]

-

Szczech, S. (2023). Differential Scanning Calorimetry Calibration and Heat Capacity. OSTI.GOV. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of 2-(Propionyloxy)benzoic acid (CAS 6328-44-5). Retrieved from [Link]

-

CAS. (n.d.). Salicylic acid. CAS Common Chemistry. Retrieved from [Link]

-

Zhang, Y., et al. (2018). Solution growth and thermal treatment of crystals lead to two new forms of 2-((2,6-dimethylphenyl)amino)benzoic acid. PMC. Retrieved from [Link]

-

ResearchGate. (n.d.). Plot of the TGA/DTG analysis of benzoic acid. Retrieved from [Link]

-

Arulprakash, A., et al. (2016). Optimization of Molecular Modeling and Spectroscopic Studies of 2-Acetoxybenzoic Acid with 2-Hydroxypropane-1,2,3-Tricarboxylic Acid Crystal. Science Alert. Retrieved from [Link]

Sources

- 1. Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Application of Differential Scanning Calorimetry (DSC) and Modulated Differential Scanning Calorimetry (MDSC) in Food and Drug Industries [mdpi.com]

- 3. Solution growth and thermal treatment of crystals lead to two new forms of 2-((2,6-dimethylphenyl)amino)benzoic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Interactions between Benzoic Acid and Magnesium Oxide : Shimadzu (Europe) [shimadzu.eu]

- 5. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 6. researchgate.net [researchgate.net]

- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 8. Alkylbenzoic and Alkyloxybenzoic Acid Blending for Expanding the Liquid Crystalline State and Improving Its Rheology - PMC [pmc.ncbi.nlm.nih.gov]

- 9. CAS Common Chemistry [commonchemistry.cas.org]

- 10. researchgate.net [researchgate.net]

- 11. Differential Scanning Calorimetry Calibration and Heat Capacity (Technical Report) | OSTI.GOV [osti.gov]

Amphiphilic Properties of Long-Chain ortho-Alkoxybenzoic Acids: Self-Assembly, Structural Polymorphism, and Experimental Workflows

Executive Summary

Long-chain ortho-alkoxybenzoic acids (o-nOBA, where

Mechanistic Insights: The Ortho-Steric Effect

The amphiphilic behavior of any surfactant is governed by the hydrophilic-lipophilic balance (HLB) and the geometric packing parameter. In o-nOBA molecules, the alkoxy chain is positioned at the C2 position of the benzene ring, directly adjacent to the C1 carboxylic acid group [1].

Disruption of Planar Dimerization